An In-depth Technical Guide to 5-(4-Bromophenyl)-4-ethyloxazole: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-(4-Bromophenyl)-4-ethyloxazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 5-(4-Bromophenyl)-4-ethyloxazole, a heterocyclic compound with significant potential in drug discovery. The document details its chemical structure, a robust synthetic pathway, and an in-depth analysis of its physicochemical and spectroscopic properties. A significant focus is placed on its prospective role as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, a target of considerable interest for the development of novel analgesics and other therapeutics. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this and related oxazole derivatives.
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This scaffold is of great interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1] The electronic properties of the oxazole ring, coupled with its ability to participate in various non-covalent interactions, make it a privileged structure for engaging with a wide array of biological targets.[2] The substitution pattern on the oxazole core plays a pivotal role in defining the pharmacological activity of its derivatives, which have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. The subject of this guide, 5-(4-Bromophenyl)-4-ethyloxazole, combines the oxazole core with a bromophenyl moiety, a common functional group in medicinal chemistry known to enhance binding affinity to target proteins and provide a handle for further chemical modification.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-(4-Bromophenyl)-4-ethyloxazole is characterized by a central 1,3-oxazole ring substituted with an ethyl group at the 4-position and a 4-bromophenyl group at the 5-position.
Molecular Structure:
Caption: Chemical structure of 5-(4-Bromophenyl)-4-ethyloxazole.
Physicochemical Properties:
A comprehensive understanding of the physicochemical properties of a compound is crucial for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The predicted properties for 5-(4-Bromophenyl)-4-ethyloxazole are summarized in the table below, calculated using established computational models.[3]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₀BrNO | Defines the elemental composition. |
| Molecular Weight | 252.11 g/mol | Influences diffusion and transport across membranes. |
| logP (Octanol/Water Partition Coefficient) | 3.5 - 4.0 | Indicates lipophilicity and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 21.6 Ų | Affects solubility and permeability. |
| Hydrogen Bond Donors | 0 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. |
| Rotatable Bonds | 2 | Relates to conformational flexibility. |
Synthesis of 5-(4-Bromophenyl)-4-ethyloxazole
The synthesis of 5-(4-Bromophenyl)-4-ethyloxazole can be efficiently achieved via the Van Leusen oxazole synthesis.[2] This versatile reaction involves the condensation of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative in the presence of a base.[4][5] For the synthesis of the title compound, a variation of this reaction is employed, utilizing 1-ethyl-1-tosylmethylisocyanide and 4-bromobenzaldehyde.
Reaction Scheme:
Caption: Synthetic scheme for 5-(4-Bromophenyl)-4-ethyloxazole.
Experimental Protocol: Van Leusen Synthesis
-
Materials:
-
4-Bromobenzaldehyde
-
1-Ethyl-1-tosylmethylisocyanide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Standard laboratory glassware and purification apparatus
-
-
Procedure:
-
To a solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen), add 1-ethyl-1-tosylmethylisocyanide (1.1 equivalents).
-
To this stirred solution, add anhydrous potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-(4-Bromophenyl)-4-ethyloxazole.
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Spectroscopic and Analytical Characterization
While experimental data for 5-(4-Bromophenyl)-4-ethyloxazole is not widely published, its spectroscopic properties can be reliably predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, the protons of the ethyl group, and the proton at the C2 position of the oxazole ring. The aromatic protons will likely appear as two doublets in the range of δ 7.5-7.8 ppm, characteristic of a para-substituted benzene ring. The ethyl group will exhibit a quartet for the methylene protons (CH₂) around δ 2.7-2.9 ppm and a triplet for the methyl protons (CH₃) around δ 1.2-1.4 ppm. The proton at the C2 position of the oxazole ring is anticipated to be a singlet in the downfield region, typically around δ 7.9-8.1 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to all eleven carbon atoms in the molecule. The carbon of the oxazole ring will appear at distinct chemical shifts, with the C2 carbon being the most downfield (around 150-155 ppm), followed by the C5 carbon (around 138-142 ppm) and the C4 carbon (around 125-130 ppm).[6] The carbons of the bromophenyl ring will show four signals in the aromatic region (δ 120-140 ppm), with the carbon bearing the bromine atom appearing around δ 122-125 ppm. The ethyl group carbons will be observed in the upfield region, with the methylene carbon at approximately δ 20-25 ppm and the methyl carbon at δ 10-15 ppm.
4.2. Infrared (IR) Spectroscopy
The IR spectrum of 5-(4-Bromophenyl)-4-ethyloxazole is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2980-2850 cm⁻¹
-
C=N stretching (oxazole ring): ~1650-1580 cm⁻¹
-
C=C stretching (aromatic and oxazole rings): ~1600-1450 cm⁻¹
-
C-O-C stretching (oxazole ring): ~1150-1050 cm⁻¹
-
C-Br stretching: ~700-500 cm⁻¹
4.3. Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 5-(4-Bromophenyl)-4-ethyloxazole is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[7] Key fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the oxazole ring, and loss of a bromine radical.
Chemical Reactivity
The chemical reactivity of 5-(4-Bromophenyl)-4-ethyloxazole is dictated by the electronic nature of the oxazole ring and the presence of the bromophenyl group.
5.1. Reactivity of the Oxazole Ring
The oxazole ring is generally considered to be aromatic but electron-deficient due to the electronegativity of the oxygen and nitrogen atoms.[6]
-
Electrophilic Substitution: Electrophilic aromatic substitution is generally difficult on the oxazole ring itself and typically occurs at the C5 position if activating groups are present.[8]
-
Nucleophilic Attack: The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack, especially if a good leaving group is present.[9]
-
Deprotonation: The proton at the C2 position is the most acidic on the oxazole ring and can be removed by a strong base, allowing for functionalization at this position.[10]
5.2. Reactivity of the Bromophenyl Group
The bromine atom on the phenyl ring is a versatile functional group for further chemical modifications.
-
Cross-Coupling Reactions: The C-Br bond can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[11] This allows for the introduction of a wide range of substituents at the para-position of the phenyl ring, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Potential Applications in Drug Development: TRPV1 Antagonism
A patent for 5-(4-Bromophenyl)-4-ethyloxazole identifies it as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. The TRPV1 receptor, a non-selective cation channel, is a key player in the detection and transmission of pain signals.[12] It is activated by various noxious stimuli, including heat, acid, and capsaicin (the pungent component of chili peppers).[13]
The Role of TRPV1 in Pain and Disease:
The activation of TRPV1 on sensory neurons leads to the sensation of pain. In chronic pain states, such as neuropathic pain and inflammatory pain, TRPV1 receptors can become sensitized, leading to an exaggerated pain response.[14] Therefore, blocking the activity of TRPV1 with an antagonist is a promising therapeutic strategy for the treatment of various pain conditions.[15] Beyond pain, TRPV1 has been implicated in a range of other physiological and pathophysiological processes, including inflammation, migraine, and metabolic disorders.[16]
5-(4-Bromophenyl)-4-ethyloxazole as a Therapeutic Candidate:
As a TRPV1 antagonist, 5-(4-Bromophenyl)-4-ethyloxazole holds potential for development as a novel analgesic. The oxazole scaffold is a known pharmacophore for TRPV1 antagonists, and the specific substitution pattern of this compound likely contributes to its affinity and selectivity for the receptor.
Drug Development Workflow:
Caption: A generalized workflow for the development of a lead compound like 5-(4-Bromophenyl)-4-ethyloxazole.
Further research would involve synthesizing a library of analogs by modifying the ethyl and bromophenyl groups to establish a robust structure-activity relationship. These compounds would then be evaluated in in vitro assays to determine their potency and selectivity for the TRPV1 receptor, followed by in vivo studies in animal models of pain to assess their efficacy and pharmacokinetic properties.
Conclusion
5-(4-Bromophenyl)-4-ethyloxazole is a promising heterocyclic compound with a clear synthetic route and significant potential as a TRPV1 antagonist. Its chemical structure offers multiple avenues for further modification, making it an attractive lead compound for drug discovery programs aimed at developing novel analgesics and other therapeutics. This technical guide provides a solid foundation of its chemical and pharmacological properties to facilitate and encourage further investigation by the scientific community.
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